N-[(2R)-1-hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide
Description
Structure
2D Structure
Properties
CAS No. |
157182-49-5 |
|---|---|
Molecular Formula |
C23H39NO2 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/t22-/m1/s1 |
InChI Key |
SQKRUBZPTNJQEM-JOCHJYFZSA-N |
Isomeric SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N[C@H](C)CO |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO |
Appearance |
Assay:≥98%A solution in ethanol |
Synonyms |
[R-(all-Z)]-N-(2-Hydroxy-1-methylethyl)-5,8,11,14-eicosatetraenamide; _x000B_(5Z,8Z,11Z,14Z)-N-[(1R)-2-Hydroxy-1-methylethyl]-5,8,11,14-eicosatetraenamide; AM 356 |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Engagement
Cannabinoid Receptor (CB1 and CB2) Agonism and Selectivity Profile
Methanandamide exhibits a distinct profile of interaction with the two primary cannabinoid receptors, CB1 and CB2. It demonstrates a notable preference for the CB1 receptor, which is predominantly expressed in the central nervous system.
CB1 Receptor Affinity and Potency
(R)-(+)-methanandamide, the more active enantiomer, binds to the CB1 receptor with high affinity. nih.govtocris.com Research has reported its binding affinity (Ki) for the CB1 receptor to be approximately 20 nM. nih.govtocris.commedchemexpress.com This affinity is notably higher than that of its parent compound, anandamide (B1667382). nih.gov The increased potency of (R)-methanandamide is also evident in functional assays, where it effectively inhibits electrically-evoked contractions in isolated mouse vas deferens, a response mediated by CB1 receptor activation. nih.gov Studies have shown that the (R)-(+)-isomer has a nine-fold greater affinity for CB1 receptors than the (S)-(–)-isomer. windows.net
CB2 Receptor Interactions
In contrast to its high affinity for the CB1 receptor, methanandamide displays significantly lower affinity for the CB2 receptor, which is primarily found in the peripheral nervous system and immune cells. tocris.compsu.edu The reported Ki value for (R)-(+)-methanandamide at the CB2 receptor is 815 nM, highlighting its selectivity for the CB1 receptor. tocris.com This selectivity is a key characteristic that distinguishes it from other cannabinoids, such as Δ9-tetrahydrocannabinol (Δ9-THC), which binds to both CB1 and CB2 receptors with similar affinity. psu.edu This high selectivity for the CB1 receptor over the CB2 receptor has been consistently observed across various studies. researchgate.netnih.govacs.org
Interactive Data Table: Methanandamide Receptor Binding Affinities
| Compound | Receptor | Ki (nM) |
| (R)-(+)-Methanandamide | CB1 | 20 nih.govtocris.commedchemexpress.com |
| (R)-(+)-Methanandamide | CB2 | 815 tocris.com |
| Anandamide | CB1 | 78 nih.gov |
| S-1 Methanandamide | CB1 | 175 caymanchem.com |
Transient Receptor Potential Vanilloid Type 1 (TRPV1) Receptor Activation
Beyond the cannabinoid receptors, methanandamide also interacts with the Transient Receptor Potential Vanilloid Type 1 (TRPV1) receptor, a non-selective cation channel involved in pain sensation. medchemexpress.comlu.se
Mechanisms of TRPV1 Stimulation
Methanandamide acts as an agonist at TRPV1 receptors. medchemexpress.comnih.gov This activation is thought to occur at an intracellular binding site. embopress.org The activation of TRPV1 by methanandamide leads to an influx of calcium ions, which can trigger various cellular responses. mdpi.com Studies have shown that methanandamide can induce TRPV1-dependent calcium influx in transfected cells and sensory neurons. embopress.org In trigeminal ganglion neurons from mice lacking TRPV1, methanandamide was found to activate a novel current, suggesting other potential mechanisms of action, though it activated this current more potently than it activates TRPV1 under the same conditions (EC50 of 2 µM). nih.gov
Functional Consequences of TRPV1 Engagement
The activation of TRPV1 by methanandamide has several functional consequences. For instance, in the cardiovascular system, it can cause vasodilation through a TRPV1-dependent mechanism on perivascular sensory nerves. lu.se This engagement can lead to both anti- and pro-nociceptive effects, depending on the context. medchemexpress.comresearchgate.net The interaction with TRPV1 adds a layer of complexity to the pharmacological profile of methanandamide, as this receptor's activation can sometimes produce effects that are opposite to those mediated by CB1 receptors. nih.gov For example, while CB1 receptor activation generally leads to the inhibition of neurotransmitter release, TRPV1 activation can promote neuronal depolarization. nih.gov
Interactions with G Protein-Coupled Receptor 55 (GPR55)
Recent research has identified the orphan G protein-coupled receptor 55 (GPR55) as another target for cannabinoids, including methanandamide. nih.govfrontiersin.org
Methanandamide has been shown to act as an agonist at GPR55, stimulating intracellular calcium release in cells expressing this receptor. nih.govresearchgate.net This activation involves Gq and G12 signaling pathways. nih.govresearchgate.net The interaction of methanandamide with GPR55 suggests a broader role for this synthetic cannabinoid in cellular signaling than previously understood. The signaling pathways activated by GPR55 are distinct from those of CB1 and CB2 receptors, potentially leading to different physiological outcomes. nih.gov Synthetic cannabinoid ligands reported to activate GPR55 include methanandamide. plos.org
GPR55 Activation by Methanandamide
The G-protein coupled receptor 55 (GPR55) has emerged as a significant molecular target for methanandamide. Identified as a potential third cannabinoid receptor, GPR55 is activated by a range of cannabinoid ligands, including the metabolically stable anandamide analog, methanandamide. plos.org Studies have demonstrated that methanandamide treatment of cells expressing GPR55 leads to a notable increase in intracellular calcium levels. pnas.orgnih.gov For instance, in HEK293 cells transiently expressing human GPR55 (hGPR55), application of 5 μM methanandamide resulted in an average intracellular calcium increase of 100 nM. pnas.orgresearchgate.net This agonistic activity of methanandamide at the GPR55 receptor has been observed in various cell types, including large dorsal root ganglion neurons. pnas.orgnih.gov
Signaling Pathways Associated with GPR55 Activation
The activation of GPR55 by ligands such as methanandamide initiates a cascade of intracellular signaling events distinct from those of CB1 and CB2 receptors. pnas.orgnih.gov GPR55 primarily couples to G proteins of the Gq and Gα12/13 families. plos.orgresearchgate.net This engagement leads to the activation of downstream effector molecules. plos.org
Key signaling pathways activated upon GPR55 engagement include:
Phospholipase C (PLC) activation : This leads to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores, a hallmark of GPR55 activation. pnas.orgnih.govresearchgate.net
RhoA activation : The Gα12/13 pathway activation stimulates the small GTPase RhoA and its downstream effector, Rho kinase. plos.orgpnas.orgresearchgate.net
MAPK pathway : Activation of the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, has also been reported as a consequence of GPR55 signaling. plos.org
Transcription factor activation : The signaling cascades initiated by GPR55 can culminate in the activation of several transcription factors, such as NFAT, NFκB, and CREB, thereby influencing gene expression. plos.orgfrontiersin.org
Table 1: Signaling Pathways of Methanandamide-Activated GPR55
| Signaling Component | Role in GPR55 Pathway | Research Findings |
|---|---|---|
| G-Proteins | Gαq, Gα12/13 | Primary transducers of the GPR55 signal. plos.orgresearchgate.net |
| Phospholipase C (PLC) | Effector Enzyme | Activated by Gq, leading to IP3 production and calcium release. pnas.orgnih.govresearchgate.net |
| RhoA | Small GTPase | Activated via Gα12/13, influencing cytoskeletal dynamics and other cellular processes. plos.orgpnas.orgresearchgate.net |
| ERK1/2 | MAPK | Phosphorylation is stimulated downstream of GPR55 activation. plos.org |
| Transcription Factors | NFAT, NFκB, CREB | Activated by upstream signaling, modulating gene expression. plos.orgfrontiersin.org |
Investigation of Other Putative Molecular Targets
Muscarinic Acetylcholine (B1216132) Receptors (M1, M4)
Emerging evidence suggests a direct interaction between methanandamide and muscarinic acetylcholine receptors. Specifically, studies have investigated the effects of methanandamide on the human M1 and M4 receptor subtypes. nih.gov Research indicates that both anandamide and methanandamide can inhibit the binding of radioligands to these receptors in a non-competitive manner. nih.gov This interaction appears to be independent of their actions on cannabinoid receptors, as synthetic cannabinoid agonists did not produce similar effects. nih.gov This suggests a direct modulatory role for methanandamide on muscarinic receptor binding properties. nih.gov The M1 and M4 receptors are highly expressed in the brain and are crucial for cognitive functions. nih.govfrontiersin.org
Ghrelin Receptors
Methanandamide has been shown to interact with the ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR). nih.gov This interaction is particularly relevant in the peripheral regulation of processes such as food intake. Studies on gastric vagal afferents (GVAs), which signal satiety to the brain, have revealed that methanandamide can modulate their mechanosensitivity in a biphasic manner. nih.gov This effect is dependent on interactions between CB1 receptors, TRPV1 channels, and the ghrelin receptor. nih.gov Specifically, the inhibitory effect of low-dose methanandamide on GVA mechanosensitivity was prevented by a GHSR antagonist, indicating a functional interplay between methanandamide and the ghrelin receptor signaling pathway. nih.govresearchgate.net Furthermore, single intraperitoneal injections of methanandamide have been shown to increase total ghrelin blood concentrations in rats. mdpi.commdpi.com
Potassium Channels (e.g., TASK Channels)
Methanandamide directly modulates the activity of certain potassium channels, specifically the two-pore domain potassium channels (K2P) of the TASK subfamily. nih.govresearchgate.net It has been demonstrated to be a potent blocker of both TASK-1 and TASK-3 channels. nih.govnih.gov The blockade of these channels by methanandamide is thought to contribute to some of the central nervous system effects of cannabinoids that are not mediated by CB1 or CB2 receptors. nih.gov Electrophysiological studies have shown that 3 μM methanandamide produces a substantial block of human TASK-1 and TASK-3 channels. nih.gov Interestingly, the potency of methanandamide can differ between species and channel subtypes, with human TASK-3 channels being more sensitive to blockade than human TASK-1 or murine TASK-3 channels. researchgate.netnih.gov The mechanism of this block appears to be direct interaction with the channel protein. researchgate.net
Table 2: Effect of Methanandamide on TASK Channels
| Channel Subtype | Effect of Methanandamide | Key Research Finding |
|---|---|---|
| TASK-1 | Blockade | Methanandamide is a direct and relatively selective blocker with an IC50 value of 0.7 μM. mdpi.com |
| TASK-3 | Blockade | Potently blocked by methanandamide, with human TASK-3 showing higher sensitivity than murine TASK-3. nih.govresearchgate.netnih.gov |
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation
Methanandamide has been identified as a modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating gene expression. frontiersin.orgtandfonline.com This interaction is particularly implicated in the pro-apoptotic effects of methanandamide in certain cancer cell lines. nih.gov For example, in human cervical and lung carcinoma cells, methanandamide has been shown to induce apoptosis through a mechanism that involves PPARγ. frontiersin.orgtandfonline.comnih.gov This suggests that PPARγ is a significant molecular target through which methanandamide can exert its effects on cell fate, independent of classical cannabinoid receptor pathways. tandfonline.com
Cellular and Molecular Mechanisms of Action
Modulation of Intracellular Signaling Pathways
Methanandamide influences several key intracellular signaling cascades that are critical for cell fate decisions, including proliferation, survival, and migration.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling route that promotes cell survival and growth. Research has shown that methanandamide can modulate this pathway in various cell types. In endometrial stromal cells, methanandamide has been found to enhance cell migration through the activation of the PI3K/Akt pathway, an effect mediated by the cannabinoid receptor 1 (CB1). nih.gov Similarly, studies on retinal neurons have demonstrated that synthetic cannabinoids, including the methanandamide analogue R1-Methanandamide, offer neuroprotection against excitotoxicity by activating the PI3K/Akt signaling pathway via CB1 receptors. nih.gov This protective effect was reversed by a PI3K/Akt inhibitor, confirming the pathway's involvement. nih.gov In contrast, some studies have reported that cannabinoids can down-regulate the PI3K/Akt pathway, suggesting that the effects of methanandamide on this pathway can be cell-type specific and context-dependent. oncotarget.comdovepress.com
The Extracellular signal-regulated kinase (ERK) 1/2 pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Methanandamide has been shown to activate the ERK1/2 pathway in several cellular contexts. In hippocampal slice cultures, the stable endocannabinoid analogue R-methanandamide was found to activate the ERK1/2 subtypes of mitogen-activated protein kinase (MAPK) through the upstream activator MAPK kinase (MEK). nih.gov This activation was blocked by a CB1 receptor antagonist, indicating a CB1-dependent mechanism. nih.gov Furthermore, in endometrial stromal cells, methanandamide-induced cell migration is also mediated by the activation of the ERK1/2 pathway. nih.gov However, in other cell types, the role of ERK1/2 in response to methanandamide can differ. For instance, in stably transfected CHO cells, while other cannabinoids activated the ERK1/2 pathway, this was not a universal finding for all cannabinoids. mdpi.com
The Mitogen-Activated Protein Kinase (MAPK) family, which includes p38 kinase, plays a significant role in cellular responses to stress, inflammation, and other external stimuli. cellsignal.com Methanandamide has been demonstrated to regulate the activity of p38 MAPK. In human nonpigmented ciliary epithelial cells, R(+)-methanandamide treatment led to the phosphorylation of p38 MAPK, which was associated with the increased expression of cyclooxygenase-2 (COX-2). nih.gov Similarly, in human neuroglioma cells, R(+)-methanandamide induced COX-2 expression was accompanied by the time-dependent phosphorylation of p38 MAPK. nih.gov The use of specific inhibitors for p38 MAPK abrogated the methanandamide-induced effects in these studies, confirming the involvement of this pathway. nih.govnih.gov In some cancer cells, the pro-apoptotic effects of cannabinoids have been linked to the activation of p38 MAPK. oncotarget.com
Methanandamide can influence intracellular calcium (Ca2+) levels, a critical second messenger involved in a multitude of cellular processes. Studies have shown that methanandamide can induce an increase in intracellular calcium. researchgate.netpnas.org In human endothelial cells, both anandamide (B1667382) and its more stable analogue, methanandamide, were found to trigger the release of calcium from intracellular stores. nih.govbiologists.com This effect was observed in the nominal absence of extracellular calcium, indicating that the source of the calcium was the endoplasmic reticulum. nih.govbiologists.com In some instances, this calcium signaling is mediated by the G protein-coupled receptor 55 (GPR55). researchgate.netpnas.org However, in other contexts, such as in Purkinje neurons, methanandamide was found to inhibit P-type calcium currents independently of CB1 receptor activation. jneurosci.orgphysiology.org This suggests that methanandamide's effects on calcium dynamics are complex and can be mediated by different mechanisms in various cell types.
The RhoA signaling pathway is a key regulator of the actin cytoskeleton, influencing cell shape, migration, and contraction. Research indicates that methanandamide can impact this pathway. In endometrial stromal cells, methanandamide-induced migration was associated with the reorganization of the actin cytoskeleton, characterized by the dissolution of F-actin stress fibers. nih.gov Furthermore, studies on GPR55 activation by cannabinoids, including methanandamide, have shown that the resulting increase in intracellular calcium requires the involvement of RhoA and an intact actin cytoskeleton. researchgate.netpnas.org This suggests a link between cannabinoid signaling, RhoA activation, and the dynamic remodeling of the cellular actin framework.
Enzymatic Stability and Metabolic Pathways
The biological activity of anandamide is limited by its rapid enzymatic degradation. Methanandamide was designed to be more resistant to this degradation, which contributes to its higher potency and prolonged effects.
The primary enzyme responsible for the breakdown of anandamide is Fatty Acid Amide Hydrolase (FAAH). frontierspartnerships.orgresearchgate.net FAAH hydrolyzes anandamide into arachidonic acid and ethanolamine (B43304). frontierspartnerships.org Methanandamide, due to its chemical structure, exhibits greater resistance to hydrolysis by FAAH compared to anandamide. lipidmaps.orgnih.govacs.org This increased metabolic stability leads to a longer duration of action. nih.gov
Besides FAAH, another enzyme that can metabolize endocannabinoids is Cyclooxygenase-2 (COX-2). spandidos-publications.comrealmofcaring.orgaacrjournals.org COX-2 can convert anandamide into prostaglandin-ethanolamides. spandidos-publications.comimrpress.com While methanandamide is more stable against FAAH, its interaction with COX-2 has also been a subject of study. Some research indicates that the effects of R(+)-methanandamide, such as the induction of COX-2 expression, might be part of its mechanism of action in certain cells. nih.govnih.gov The metabolism of endocannabinoids can also be influenced by other enzymes like monoacylglycerol lipase (B570770) (MGL) and cytochrome P450s, although the primary focus for methanandamide's stability has been on its resistance to FAAH. realmofcaring.orgimrpress.com
Resistance to Fatty Acid Amide Hydrolase (FAAH)
A defining characteristic of methanandamide is its enhanced resistance to hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. researchgate.netnih.gov The introduction of a methyl group on the ethanolamine moiety of the molecule sterically hinders the access of FAAH to the amide bond, significantly slowing its breakdown. future4200.com This increased metabolic stability leads to a more prolonged presence of methanandamide in the system, allowing for sustained activation of cannabinoid receptors.
(R)-methanandamide, a specific chiral form, is notably more resistant to FAAH inactivation compared to AEA. lipidmaps.orgcaymanchem.com This resistance contributes to its higher potency at the cannabinoid receptor 1 (CB1). lipidmaps.orgcaymanchem.com Studies have shown that while anandamide's effects are short-lived due to rapid catabolism by FAAH, methanandamide's actions are more persistent. researchgate.net For instance, in working memory tests in mice, methanandamide was found to be equipotent in both wild-type and FAAH knockout mice, indicating that its function is independent of FAAH activity. psu.edu In contrast, anandamide's effects are significantly potentiated in animals with inhibited or genetically deleted FAAH. psu.edu
The slower hydrolysis rate of methanandamide compared to anandamide has been a key factor in its use as a research tool to study the effects of sustained cannabinoid receptor activation without the confounding variable of rapid enzymatic degradation. nih.gov
Prodrug Strategies for Enhanced Delivery (e.g., Phosphate (B84403) Esters)
Despite its increased stability, methanandamide shares a limitation with other cannabinoids: poor aqueous solubility. This property can hinder its administration and bioavailability. researchgate.net To overcome this, prodrug strategies have been developed, with phosphate esters being a prominent example. nih.gov
Phosphate ester prodrugs of R-methanandamide have been synthesized to significantly enhance its water solubility. future4200.comnih.govuef.fi These prodrugs are designed to be chemically stable in solution but are rapidly converted back to the active parent drug, methanandamide, by endogenous enzymes like alkaline phosphatases present in tissues. nih.govuef.fi
This approach has shown promise for topical applications, such as in ophthalmology. uef.fi The phosphate ester of R-methanandamide has demonstrated the ability to lower intraocular pressure in rabbits, with an efficacy comparable to the parent compound formulated with cyclodextrins to improve solubility. future4200.comuef.fi The enzymatic hydrolysis of the prodrug at the target site allows for the localized delivery of the lipophilic parent compound, which can then permeate the cornea. nih.gov
| Prodrug Strategy | Parent Compound | Advantage | Mechanism of Action |
| Phosphate Ester | R-methanandamide | Increased aqueous solubility | Enzymatic hydrolysis by alkaline phosphatases to release the active drug. nih.govuef.fi |
Interplay with Endogenous Systems
Methanandamide's physiological effects are not solely dictated by its direct interaction with cannabinoid receptors. It also engages in complex crosstalk with other endogenous signaling systems, influencing and being influenced by their activities.
Endocannabinoid System Cross-Talk
As a stable analog of anandamide, methanandamide directly participates in the endocannabinoid system (ECS). wikipedia.org The ECS is a widespread signaling system involved in regulating numerous physiological processes. wikipedia.orguni-mainz.de Methanandamide, like anandamide, can increase dopamine (B1211576) levels in the nucleus accumbens shell through a CB1 receptor-mediated mechanism, suggesting its involvement in brain reward pathways. nih.gov
Furthermore, methanandamide has been used to probe the differential effects of endocannabinoids. For example, studies have shown that methanandamide can induce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, in human nonpigmented ciliary epithelial cells. nih.gov This effect is also observed with anandamide and Δ9-tetrahydrocannabinol (THC), indicating a shared pathway among different cannabinoids. nih.gov
However, the interactions are not always straightforward. In some instances, methanandamide's effects diverge from those expected of a typical CB1 agonist, suggesting the involvement of non-CB1, non-CB2 mechanisms. psu.edu This highlights the complexity of endocannabinoid signaling and the potential for different ligands to engage distinct downstream pathways.
Sphingosine (B13886) 1-Phosphate (S1P) System Interactions
Emerging research points to a significant interplay between the endocannabinoid system and the sphingosine 1-phosphate (S1P) signaling system. researchgate.netunisi.it S1P is a bioactive lipid that regulates a wide array of cellular processes through its own family of G protein-coupled receptors (S1P1-5). unisi.itwikipedia.org
Studies have demonstrated that S1P can modulate the expression of components of the endocannabinoid system. For instance, in murine myoblasts, S1P was found to increase the expression of the transient receptor potential vanilloid 1 (TRPV1) receptor, a receptor that can also be activated by methanandamide. researcher.lifenih.gov This upregulation of TRPV1 by S1P can, in turn, influence the cellular response to methanandamide. researcher.lifenih.gov
Specifically, S1P has been shown to counteract the effects of methanandamide on the mitochondrial membrane potential in these cells. researcher.lifenih.gov This suggests a functional antagonism or a balancing interaction between the two signaling pathways. The crosstalk is bidirectional, as anandamide has been shown to activate sphingosine kinase-1, the enzyme that produces S1P, which is then required for anandamide-mediated vasorelaxation. researchgate.net This intricate relationship between methanandamide and the S1P system reveals a more integrated network of lipid signaling than previously understood, with implications for various physiological functions, including vascular tone and muscle cell metabolism. researchgate.netunisi.it
| Interacting System | Key Findings | Potential Implications |
| Endocannabinoid System | Methanandamide mimics and prolongs the effects of anandamide due to its metabolic stability. nih.gov It can also induce COX-2 expression. nih.gov | Useful tool for studying sustained ECS activation. May have distinct effects from anandamide due to differential receptor engagement or downstream signaling. psu.edu |
| Sphingosine 1-Phosphate (S1P) System | S1P can alter the expression of endocannabinoid system components like TRPV1. researcher.lifenih.gov S1P can counteract the mitochondrial effects of methanandamide. researcher.lifenih.gov Anandamide can activate S1P production. researchgate.net | Integrated regulation of cellular processes like mitochondrial activity and vascular tone. researchgate.netresearcher.lifenih.gov |
Preclinical Investigations of Biological Effects
Anti-inflammatory and Immunomodulatory Research
Methanandamide, a synthetic analogue of the endocannabinoid anandamide (B1667382), has been the subject of preclinical research to investigate its potential anti-inflammatory and immunomodulatory properties. These studies have explored its effects on various inflammatory pathways and cell types.
Preclinical studies have demonstrated that Methanandamide can attenuate the production of several key pro-inflammatory mediators. In a study involving human periodontal ligament cells, Methanandamide at a concentration of 10 μM significantly inhibited the Porphyromonas gingivalis lipopolysaccharide (LPS)-induced production of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1) nih.govresearchgate.netnih.gov. Interestingly, under basal conditions without an inflammatory stimulus, the same concentration of Methanandamide was observed to slightly enhance the production of IL-6 and IL-8 nih.govresearchgate.netnih.gov.
Further research in a rat model of periodontitis induced by LPS showed that long-term topical treatment with Methanandamide reduced the augmented levels of Tumor Necrosis Factor-alpha (TNF-α) in gingival tissue . In the context of neuroinflammation, enhanced anandamide levels have been associated with the attenuation of TLR4-induced pro-inflammatory cytokines nih.gov. While direct evidence for Methanandamide's effect on Interleukin-1 beta (IL-1β) is less specified in the provided context, the broader anti-inflammatory profile suggests a potential for such modulation.
| Pro-inflammatory Mediator | Effect of Methanandamide | Experimental Model | Key Findings |
|---|---|---|---|
| IL-6 | Inhibition of LPS-induced production | Human periodontal ligament cells | Significantly inhibited production at 10 μM concentration. nih.govresearchgate.netnih.gov |
| IL-8 | Inhibition of LPS-induced production | Human periodontal ligament cells | Significantly inhibited production at 10 μM concentration. nih.govresearchgate.netnih.gov |
| MCP-1 | Inhibition of LPS-induced production | Human periodontal ligament cells | Significantly inhibited production at 10 μM concentration. nih.govresearchgate.netnih.gov |
| TNF-α | Reduction of elevated levels | Rat model of LPS-induced periodontitis | Long-term topical treatment reduced TNF-α levels in gingival tissue. |
Methanandamide has been shown to exert a significant influence on inflammatory responses triggered by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. In studies focused on periodontal tissue, Methanandamide has demonstrated a capacity to counteract the inflammatory effects of LPS derived from Porphyromonas gingivalis, a key pathogen in periodontitis. Specifically, in primary human periodontal ligament cells, Methanandamide was found to diminish the LPS-induced production of pro-inflammatory cytokines and chemokines nih.govresearchgate.netnih.govdntb.gov.ua.
Furthermore, in an in vivo rat model of periodontitis induced by repeated LPS injections into the gingiva, long-term topical application of Methanandamide resulted in a significant reduction of alveolar bone loss. This protective effect was associated with the attenuation of inflammatory mediators in the gingival tissues, highlighting Methanandamide's potential to modulate the destructive inflammatory processes characteristic of periodontal disease .
The endocannabinoid system is recognized as a crucial regulator of neuroinflammatory processes, and Methanandamide, as a stable endocannabinoid analog, is implicated in this modulation. mdpi.com Neuroinflammation involves the activation of glial cells, such as microglia and astrocytes, which can release a variety of inflammatory mediators. Enhanced levels of anandamide, which Methanandamide mimics, have been shown to attenuate neuroinflammation by inhibiting the production of pro-inflammatory cytokines induced by toll-like receptor 4 (TLR4) activation nih.gov. The expression of cannabinoid receptor 2 (CB2) is upregulated in microglia stimulated by pro-inflammatory cytokines, suggesting a significant role for this receptor in the regulation of neuroinflammatory states mdpi.com. By potentially acting on these pathways, Methanandamide may contribute to the resolution of neuroinflammation and offer neuroprotective effects.
Neurogenic inflammation is a form of inflammation initiated by the release of pro-inflammatory neuropeptides from sensory nerve endings. Preclinical evidence suggests that cannabinoids can inhibit this process. The presence of cannabinoid receptors on sensory nerve terminals allows for the moderation of neurogenic inflammation and pain. nih.gov Methanandamide has been shown to evoke a dual inhibition of neuropeptide release, which is dependent on either CB1 receptors at low concentrations or TRPV1 receptors at higher concentrations nih.gov.
Nociceptive and Analgesic Research
Research into the effects of Methanandamide has also extended to the fields of nociception and analgesia, exploring its potential to modulate pain signaling pathways.
Anandamide and its stable analogues like Methanandamide are known to modulate pain perception through complex mechanisms, primarily involving the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) receptor. nih.govnih.gov These receptors are highly expressed on the presynaptic terminals of primary nociceptive neurons in the superficial laminae of the spinal cord dorsal horn, a critical site for the modulation of nociceptive transmission. nih.govnih.gov
Activation of CB1 receptors generally has an inhibitory effect on synaptic transmission, while TRPV1 receptor activation is typically excitatory. nih.govnih.gov The application of anandamide can result in a balanced inhibition and excitation of primary afferent synaptic input to superficial dorsal horn neurons under normal conditions. However, in the presence of peripheral inflammation, the balance shifts, promoting anandamide-mediated inhibition. nih.govnih.gov This suggests that in pathological pain states, endocannabinoid signaling, which can be mimicked by Methanandamide, may play a more pronounced role in attenuating pain signals at the spinal level.
| Mechanism | Receptors Involved | Effect on Nociceptive Transmission | Condition |
|---|---|---|---|
| Presynaptic Inhibition | CB1 | Inhibitory | Normal and Inflammatory States |
| Presynaptic Excitation | TRPV1 | Excitatory | Normal States |
| Balanced Modulation | CB1 and TRPV1 | Balanced inhibition and excitation | Normal States |
| Promoted Inhibition | CB1 | Enhanced inhibition | Peripheral Inflammation |
Effects on Mechanosensitivity of Visceral Afferents
Methanandamide exhibits a notable and complex influence on the mechanosensitivity of visceral afferent nerves, which are crucial for transmitting sensory information from the gastrointestinal tract to the central nervous system. Studies utilizing an in vitro mouse model have demonstrated that methanandamide exerts a biphasic, concentration-dependent effect on the response of gastric vagal afferents (GVAs) to stretch.
At lower concentrations (1-10 nM), methanandamide reduces the response of these afferents to mechanical stimulation. nih.govresearchgate.net Conversely, higher concentrations (30-100 nM) enhance the afferent response to the same stimulus. nih.govresearchgate.net This dual action suggests a finely tuned modulatory role in visceral sensation.
Further investigation has revealed that these opposing effects are mediated by distinct signaling pathways. The inhibitory effect observed at low concentrations is dependent on the activation of cannabinoid 1 (CB1) receptors, Growth Hormone Secretagogue Receptors (GHSR), and subsequent signaling through Gαi/o protein subunits and protein kinase A (PKA). nih.gov In contrast, the excitatory effect at higher concentrations involves the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and signaling via Gαq protein subunits and protein kinase C (PKC). nih.gov Both the inhibitory and excitatory effects of methanandamide are diminished or lost in the presence of CB1 and TRPV1 antagonists, highlighting the critical involvement of both receptors in mediating its effects on GVA mechanosensitivity. nih.gov
| Concentration of Methanandamide | Effect on Gastric Vagal Afferent Response to Stretch | Mediating Receptors/Pathways |
|---|---|---|
| Low (1-10 nM) | Inhibition/Reduction | CB1, GHSR, Gαi/o, PKA |
| High (30-100 nM) | Excitation/Increase | TRPV1, Gαq, PKC |
Differential Anti- and Pronociceptive Effects
The influence of methanandamide on nociception is multifaceted, with the prevailing evidence pointing towards significant antinociceptive, or pain-reducing, properties. This is largely attributed to its action as a cannabinoid receptor agonist. The endocannabinoid system is recognized as a crucial modulator of pain, with cannabinoid receptors located at peripheral, spinal, and supraspinal levels. nih.gov
Neurobiological and Behavioral Research
Methanandamide's impact extends to various neurobiological and behavioral domains, largely through its interaction with central neurotransmitter systems, particularly the dopaminergic pathways integral to reward, motivation, and motor control.
Modulation of Dopaminergic Neurotransmission (e.g., Nucleus Accumbens Dopamine (B1211576) Levels)
The endocannabinoid system plays a significant modulatory role in dopamine neurotransmission within the mesocorticolimbic pathway, a critical circuit for reward and motivation. canndoc.com.br Dopaminergic neurons originating in the ventral tegmental area (VTA) project to areas like the nucleus accumbens (NAc), where dopamine release influences postsynaptic neurons. canndoc.com.brnih.gov
The endocannabinoid system, through retrograde signaling, can influence the activity of these dopamine neurons. nih.gov For instance, endocannabinoids can act on presynaptic terminals to modulate the release of other neurotransmitters, such as GABA and glutamate, which in turn control the firing patterns of dopamine neurons. nih.govcanndoc.com.br When endocannabinoids bind to CB1 receptors on inhibitory GABAergic neurons, the tonic suppression of dopamine neurons is reduced, leading to an increase in dopamine release in target areas like the NAc. nih.gov Given that methanandamide is a stable CB1 receptor agonist, it is understood to participate in this modulation of the dopamine system, which underlies many of its behavioral effects. This interaction is crucial, as NAc dopamine is a key factor in the rewarding properties of social interactions and other motivated behaviors.
Alteration of Locomotor Activity and Sensitization (e.g., to Methamphetamine)
Methanandamide has been shown to exert significant effects on motor behavior, generally characterized by an inhibition of locomotor activity. In open-field tests with rats, methanandamide decreased ambulation and stereotypy while increasing the time spent inactive in a dose-dependent manner. These inhibitory effects are more persistent than those of anandamide, likely due to methanandamide's greater metabolic stability.
Research into the phenomenon of behavioral sensitization, where repeated exposure to a drug enhances its stimulant effects, has revealed complex interactions between the cannabinoid system and psychostimulants like methamphetamine. In mice, repeated administration of the CB1 receptor agonist methanandamide was found to produce a cross-sensitization to the locomotor-stimulating effects of methamphetamine. However, subsequent studies in rats were unable to replicate this cross-sensitization, highlighting potential interspecies differences in the neurobiological underpinnings of this phenomenon. While repeated methamphetamine treatment did elicit behavioral sensitization in rats, pretreatment with methanandamide did not provoke the same cross-sensitization observed in mice.
Attenuation of Stimulant-Induced Hyperthermia (e.g., Cocaine-induced)
Preclinical studies have identified a role for methanandamide in thermoregulation, specifically in counteracting the hyperthermic effects of psychostimulants. One study demonstrated that methanandamide attenuates the hyperthermia induced by cocaine in rats. This effect was not accompanied by a reduction in cocaine-induced hyperactivity. nih.gov
The mechanism underlying this thermoregulatory effect involves the activation of cannabinoid CB1 receptors. nih.gov The attenuation of cocaine-induced hyperthermia by methanandamide was blocked by a CB1 receptor antagonist. nih.gov Furthermore, the study revealed a crucial role for the dopamine D2 receptor in this process; a D2 receptor antagonist also abolished methanandamide's ability to reduce cocaine-induced hyperthermia. nih.gov This suggests a functional interaction between the cannabinoid and dopaminergic systems, where methanandamide's activation of CB1 receptors leads to a downstream, permissive role for D2 receptor activation in mediating the attenuation of hyperthermia. Methanandamide was also found to reduce the hyperthermia caused by a dopamine D1 receptor agonist, indicating it can disrupt dopamine D1 receptor signaling involved in thermoregulation.
| Compound Administered | Effect on Body Temperature | Receptor(s) Implicated in Methanandamide's Effect |
|---|---|---|
| Cocaine | Hyperthermia | CB1, Dopamine D2 |
| Methanandamide + Cocaine | Attenuation of Hyperthermia | |
| SKF 38393 (D1 Agonist) | Hyperthermia | CB1, Dopamine D1 (signaling disruption) |
| Methanandamide + SKF 38393 | Attenuation of Hyperthermia |
Influence on Brain Reward Processes and Self-Administration Behavior
There is direct evidence that methanandamide engages the brain's reward circuitry. Animal models of drug-taking behavior are instrumental in assessing the reinforcing properties of a substance. In a pivotal study, squirrel monkeys were found to intravenously self-administer methanandamide, indicating that the compound itself has reinforcing effects and can activate brain reward processes. nih.govnih.gov
This self-administration behavior was shown to be mediated by the cannabinoid CB1 receptor, as pretreatment with the CB1 receptor antagonist rimonabant effectively blocked the reinforcing effects of methanandamide. nih.govnih.gov These findings provide strong evidence that activation of CB1 receptors by compounds like methanandamide is involved in signaling rewarding events in the brain. The fact that an exogenous, stable analog of an endogenous neurotransmitter is self-administered underscores the role of the anandamidergic system in the neurobiology of reward and motivation.
Effects on Motor Disorders (e.g., Tremor, Spasticity)
Preclinical research has identified Methanandamide as a compound with the potential to alleviate motor symptoms such as tremor and spasticity. In a key study utilizing a chronic relapsing experimental allergic encephalomyelitis (CREAE) mouse model, which mimics aspects of multiple sclerosis, cannabinoid receptor agonism with Methanandamide quantitatively ameliorated both tremor and spasticity nih.govrealmofcaring.orgresearchgate.netresearchgate.net. This effect was part of a broader investigation into cannabinoid agonists, which were found to significantly reduce these motor symptoms in the diseased mice nih.govrealmofcaring.orgresearchgate.net. The findings suggest that the endogenous cannabinoid system is tonically active in the control of these symptoms, providing a rationale for the therapeutic potential of compounds like Methanandamide in managing motor disorders nih.govrealmofcaring.orgresearchgate.net. The amelioration of spasticity and tremor was a significant outcome observed in these preclinical models researchgate.net.
Table 1: Preclinical Effects of Methanandamide on Motor Disorders
| Animal Model | Disorder Investigated | Observed Effect of Methanandamide |
|---|---|---|
| CREAE Mice (Multiple Sclerosis Model) | Tremor | Amelioration nih.govrealmofcaring.orgresearchgate.net |
Modulation of Upper Airway Muscle Activity
Investigations into the effects of Methanandamide on upper airway muscles have revealed state-dependent modulation. In studies involving behaving rats, the local application of Methanandamide via microdialysis perfusion into the hypoglossal motor pool resulted in an activation of the genioglossus muscle oup.comtaylorandfrancis.com. The genioglossus is a critical tongue muscle responsible for maintaining airway patency. However, this activation was observed exclusively during wakefulness oup.comtaylorandfrancis.com. The magnitude of this genioglossus activation was also found to be related to the level of waking arousal oup.com. During sleep states, Methanandamide did not reactivate pharyngeal motor activity oup.com. These findings pinpoint a specific, wakefulness-dependent excitatory effect of Methanandamide on the motor control of the upper airway.
Cancer Biology Research
Induction of Apoptosis in Neoplastic Cell Lines
Methanandamide has been shown to induce apoptosis, or programmed cell death, across a variety of neoplastic cell lines. Research indicates that R(+)-Methanandamide exerts pro-apoptotic effects in human cervical cancer cells mdpi.com. In mantle cell lymphoma (MCL) cell lines, Methanandamide was found to induce apoptosis, an effect that was dependent on the concurrent ligation of both CB1 and CB2 cannabinoid receptors realmofcaring.org. Further studies have demonstrated that Methanandamide can induce cell death in prostate cancer cell lines, such as PC-3 realmofcaring.org. The mechanisms underlying this apoptosis can be complex; for instance, in human cervical carcinoma cells, the effect was associated with the induction of COX-2 expression and subsequent synthesis of prostaglandins mdpi.com. In contrast, some research in cervical and lung cancer cells suggests that R(+)-methanandamide can elicit apoptosis through a mechanism that bypasses cannabinoid and TRPV1 activation frontiersin.org.
Table 2: Induction of Apoptosis by Methanandamide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings |
|---|---|---|
| Human Cervical Cancer Cells | Cervical Cancer | Induced apoptosis, mediated by COX-2 expression mdpi.com. |
| Mantle Cell Lymphoma (MCL) Cells | B-cell Lymphoma | Apoptosis induction dependent on CB1 and CB2 receptor ligation realmofcaring.org. |
| PC-3 Cells | Prostate Cancer | Exerted anti-proliferative and pro-apoptotic effects realmofcaring.org. |
| Gastric Cancer Cells | Gastric Cancer | Apoptosis was confirmed at a concentration of 5 μM frontiersin.org. |
Inhibition of Cancer Cell Migration and Invasion
Preclinical studies have established that Methanandamide can inhibit the migration and invasion of cancer cells. In human cervical cancer (HeLa) cells, R(+)-methanandamide caused a time- and concentration-dependent suppression of cell invasion through Matrigel, without significantly altering cell migration oup.comnih.gov. This anti-invasive effect was observed at low concentrations oup.com. The mechanism for this action is linked to the compound's influence on specific cellular receptors. The anti-invasive effect of Methanandamide was prevented by antagonists for CB1, CB2, and TRPV1 receptors, suggesting the involvement of all three in mediating this response oup.comoup.com.
Modulation of Tumor Growth in Preclinical Models
The effect of Methanandamide on tumor growth in preclinical, in vivo models appears to be dependent on the type of cancer being studied. In a murine lung cancer model, administration of Methanandamide resulted in an increased rate of tumor growth nih.gov. This effect was found to be independent of cannabinoid receptors and was associated with the up-regulation of COX-2 and increased production of PGE2 at the tumor site nih.gov. Conversely, in a different preclinical setting using prostate xenograft tumors in nude mice, treatment with R(+)-Methanandamide exerted anti-proliferative effects and contributed to cell death realmofcaring.org. Furthermore, it has been noted in other research that (R)-methanandamide can inhibit the growth and metastasis of breast cancer cells in vivo nih.gov. These contrasting results highlight the complexity of Methanandamide's role in modulating tumor growth, which may vary significantly between different cancer pathologies.
Table 3: Effects of Methanandamide on Tumor Growth in Preclinical Models
| Cancer Type | Animal Model | Effect on Tumor Growth |
|---|---|---|
| Murine Lung Cancer | Mice | Increased rate of tumor growth nih.gov. |
| Prostate Cancer | Nude Mice with Xenografts | Reduction in tumor growth realmofcaring.org. |
Influence on Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Expression
Methanandamide's anti-invasive properties are directly linked to its ability to modulate the expression of key enzymes involved in extracellular matrix degradation. Specifically, the suppression of cancer cell invasion by R(+)-methanandamide is accompanied by an increased expression of the Tissue Inhibitor of Matrix Metalloproteinases-1 (TIMP-1) oup.comnih.gov. TIMP-1 is an endogenous inhibitor of most matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, a crucial step in tumor invasion and metastasis oup.com. Studies using human cervical cancer cells demonstrated that Methanandamide treatment led to this upregulation of TIMP-1 oup.comnih.gov. The crucial role of TIMP-1 in this process was confirmed when the knockdown of its expression using siRNA reversed the anti-invasive effects of Methanandamide nih.gov. This identifies TIMP-1 as a key mediator of the anti-invasive actions of Methanandamide oup.com.
Enhancement of Antitumor Immune Responses (e.g., Lymphokine-Activated Killer Cells)
Preclinical research has identified a novel mechanism through which cannabinoids, including the stable endocannabinoid analogue Methanandamide, may contribute to antitumor immunity. Studies have demonstrated that cannabinoids can enhance the lysis of lung cancer cells by lymphokine-activated killer (LAK) cells. mdpi.comnih.govnih.gov This effect is attributed to the upregulation of Intercellular Adhesion Molecule 1 (ICAM-1) on the surface of lung cancer cells. mdpi.comnih.gov
The increased expression of ICAM-1 on tumor cells facilitates their adhesion to LAK cells, which express the corresponding ligand, Lymphocyte Function-Associated Antigen-1 (LFA-1). This enhanced intercellular binding is a critical step in cytotoxic cell-mediated killing of cancer cells. The pro-killing effects dependent on ICAM-1 have been confirmed for R(+)-methanandamide (MA), a hydrolysis-stable analogue of the endocannabinoid anandamide. mdpi.comnih.gov
Importantly, this cannabinoid-induced upregulation of ICAM-1 and subsequent increased susceptibility to LAK cell lysis appears to be more pronounced in cancer cells compared to non-tumor bronchial epithelial cells, suggesting a degree of tumor selectivity in this immunomodulatory effect. mdpi.comnih.gov
Gastrointestinal and Vascular Research
Modulation of Vascular Tone (e.g., Gastric Arteries Hyperpolarization)
Methanandamide has been shown to exert potent vasodilatory actions in various vascular preparations, including gastric arteries. mdpi.com A key mechanism underlying this effect is the hyperpolarization of vascular smooth muscle cells. mdpi.com
Research indicates that Methanandamide stimulates type 1 vanilloid (TRPV1) receptors located on perivascular nerves containing calcitonin gene-related peptide (CGRP). mdpi.com This stimulation triggers the release of CGRP, which then acts on the vascular smooth muscle cells. The released CGRP activates ATP-sensitive potassium (KATP) channels, leading to an efflux of potassium ions and subsequent hyperpolarization of the cell membrane. mdpi.com Membrane hyperpolarization is a significant contributor to vasorelaxation. mdpi.com This entire pathway, from TRPV1 receptor stimulation to KATP channel activation, has been demonstrated in studies on small gastric arteries. mdpi.com
The hyperpolarizing effect of Methanandamide on gastric arteries can be abolished by the TRPV1 receptor antagonist capsazepine and the KATP channel inhibitor glibenclamide, further confirming the proposed mechanism of action. mdpi.com
Gastroprotective Mechanisms
The vasorelaxation induced by Methanandamide through the hyperpolarization of gastric arteries is considered a significant gastroprotective mechanism. mdpi.com By promoting blood flow to the gastric mucosa, this pathway may enhance the tissue's ability to withstand damaging agents.
Furthermore, preclinical studies have demonstrated that cannabinoids, including Methanandamide, can reduce ethanol-induced gastric lesions in rats. frontiersin.orgnih.gov This gastroprotective effect is mediated through the activation of cannabinoid CB1 receptors. frontiersin.orgnih.gov The involvement of a central nervous system component in this protective action is suggested by findings where the intravenous gastroprotective effect of Methanandamide was reversed by a centrally administered CB1 receptor antagonist. frontiersin.org
Endometriosis Research
Effects on Endometrial Stromal Cell Migration
The endocannabinoid system is implicated in the dynamic behavior of endometrial cells. Specifically, Methanandamide has been found to enhance the migration of endometrial stromal cells (ESCs). nih.govresearchgate.netnih.gov This effect is mediated through the cannabinoid receptor 1 (CNR1). nih.govnih.gov
The signaling pathways involved in Methanandamide-induced ESC migration include the activation of the PI3K/Akt and ERK1/2 pathways. nih.govresearchgate.netnih.gov The increased migration of these cells is also associated with a reorganization of the cellular cytoskeleton, characterized by the dissolution of F-actin stress fibers. nih.gov
Ocular Research
The endocannabinoid system plays a significant role in ocular physiology and is a subject of extensive research in ophthalmology. nih.gov Preclinical studies have begun to elucidate the specific effects of Methanandamide in the eye.
In models of glaucoma, intravitreal injection of Methanandamide has been shown to rescue retinal ganglion cells from ischemia-reperfusion injury, a key pathological process in this disease. This neuroprotective effect is mediated through the activation of both CB1 receptors and TRPV1 channels. mdpi.com
Furthermore, in isolated bovine retina, Methanandamide has demonstrated a protective role against oxidative stress. mdpi.com At low concentrations, it can prevent hydrogen peroxide-induced lipid peroxidation. mdpi.com This neuroprotection is dependent on the activation of CB1 receptors and involves the endogenous production of hydrogen sulfide (H2S) via the 3-mercaptopyruvate sulfurtransferase (3-MST) pathway. mdpi.com
The table below summarizes the key preclinical findings of Methanandamide in various research areas.
| Research Area | Biological Effect | Key Findings |
| Antitumor Immunity | Enhancement of LAK cell-mediated cytotoxicity | Upregulates ICAM-1 on lung cancer cells, increasing their susceptibility to lysis by LAK cells. mdpi.comnih.gov |
| Vascular Tone | Hyperpolarization of gastric arteries | Stimulates TRPV1 receptors on perivascular nerves, leading to CGRP release and activation of KATP channels. mdpi.com |
| Gastroprotection | Reduction of gastric lesions | Induces vasorelaxation in gastric arteries; protects against ethanol-induced damage via CB1 receptors. mdpi.comfrontiersin.orgnih.gov |
| Endometriosis | Increased endometrial stromal cell migration | Mediated by CB1 receptors through the activation of PI3K/Akt and ERK1/2 pathways. nih.govresearchgate.netnih.gov |
| Ocular Health | Neuroprotection in the retina | Rescues retinal ganglion cells from ischemia-reperfusion injury; protects against oxidative stress via CB1 receptor and H2S pathway. mdpi.com |
Modulation of Intraocular Pressure
Methanandamide, a stable synthetic analogue of the endogenous cannabinoid anandamide (AEA), has been a compound of interest in preclinical investigations into the modulation of intraocular pressure (IOP). mdpi.com The ocular hypotensive effects of cannabinoids are primarily mediated through the activation of the cannabinoid receptor 1 (CB1), which is well-expressed in ocular tissues responsible for maintaining aqueous humor dynamics. mdpi.comnih.gov These tissues include the ciliary body, which produces aqueous humor, and the trabecular meshwork, a key component of the conventional outflow pathway. mdpi.comresearchgate.net
The mechanism by which CB1 receptor activation lowers IOP is generally attributed to a dual effect: a reduction in the production of aqueous humor and an increase in its outflow. nih.gov Preclinical studies using various CB1 agonists have provided evidence for these pathways. For instance, the synthetic cannabinoid WIN 55,212-2 was shown to decrease aqueous humor flow by 18% in normal monkeys, while outflow facility remained unchanged. nih.govsci-hub.boxnih.gov This suggests that a primary mechanism for IOP reduction by some CB1 agonists is the suppression of aqueous humor formation. nih.gov
While direct studies measuring a dose-dependent IOP reduction by methanandamide are not extensively detailed in the literature, its activity at cannabinoid receptors suggests a similar potential. One study in a rat model of high IOP-induced ischemia demonstrated that an intravitreal injection of R(+)-methanandamide reduced retinal ganglion cell loss. arvojournals.org This neuroprotective effect was prevented by antagonists for both the CB1 receptor and the transient receptor potential vanilloid 1 (TRPV1), indicating the involvement of both receptors in its ocular effects. arvojournals.org
Investigations into its parent compound, anandamide, provide further insight. Topical application of anandamide in rabbits induced a significant, though transient, decrease in IOP. nih.govnichigan.or.jp The maximum hypotensive effect of a 40% reduction was observed two hours after administration, with IOP returning to baseline levels by the seven-hour mark. nichigan.or.jp Some studies with anandamide and its analogues have noted that the initial hypotensive effect can be preceded by a brief period of IOP elevation. nih.govtandfonline.com
Table 1: Preclinical Investigations of Methanandamide and Anandamide on Ocular Parameters
| Compound | Animal Model | Key Finding | Receptor(s) Implicated |
|---|---|---|---|
| R(+)-Methanandamide | Rat (High IOP-Ischemia Model) | Reduced retinal ganglion cell loss (neuroprotection). arvojournals.org | CB1, TRPV1 arvojournals.org |
| Anandamide (AEA) | Rabbit (Normotensive) | Caused a significant, transient decrease in IOP, with a maximum reduction of 40% at 2 hours. nih.govnichigan.or.jp | Cannabinoid Receptors nih.gov |
| Anandamide (AEA) | Rabbit (Normotensive) | Dose-dependent effect on IOP, with some doses causing an initial increase followed by a decrease. tandfonline.com | Not specified |
Table 2: Effects of Other CB1 Receptor Agonists on Aqueous Humor Dynamics in Preclinical Studies
| Compound | Animal Model | Parameter Measured | Observed Effect |
|---|---|---|---|
| WIN 55,212-2 | Monkey (Normal) | Aqueous Humor Flow | Decreased by 18%. nih.govsci-hub.boxnih.gov |
| WIN 55,212-2 | Monkey (Normal) | Tonographic Outflow Facility | Unchanged. nih.govsci-hub.box |
| WIN 55,212-2 | Rat (Induced Glaucoma) | Intraocular Pressure (IOP) | Decreased by up to 47%. optom.on.ca |
Methodological Approaches in Methanandamide Research
In Vitro Experimental Paradigms
In vitro studies form the foundation of methanandamide research, allowing for controlled investigation of its effects at the cellular and molecular levels.
Cell Culture Models
A diverse array of cell lines are utilized to study the multifaceted actions of methanandamide.
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a workhorse in methanandamide research due to their ease of transfection and ability to produce large quantities of recombinant proteins. youtube.com They are frequently used to express cannabinoid receptors (CB1 and CB2) and other target proteins to study ligand binding and downstream signaling pathways in a controlled environment. nih.govnih.gov For instance, modified HEK-293 cells have been instrumental in studying the blockade of TASK1 and TASK3 potassium channels by methanandamide. nih.govnih.gov
hPdLCs (Human Periodontal Ligament Cells): Primary human periodontal ligament cells (hPdLCs) are used to investigate the role of methanandamide in oral health and disease. nih.govnih.govresearchgate.net Studies have shown that methanandamide can influence the inflammatory response in these cells. For example, at a concentration of 10 μM, it significantly inhibited the production of pro-inflammatory cytokines like IL-6, IL-8, and MCP-1 induced by Porphyromonas gingivalis lipopolysaccharide (LPS). nih.govnih.govresearchgate.netamazonaws.com However, at a higher concentration of 30 μM, it was found to inhibit the proliferation and viability of hPdLCs. nih.govnih.govresearchgate.net
Cancer Cell Lines: The anti-proliferative and pro-apoptotic effects of methanandamide are extensively studied in various cancer cell lines. Research has demonstrated its ability to induce apoptosis in cervical (HeLa, C33A), lung (A549), and prostate (PC-3) cancer cells, as well as in mantle cell lymphoma cells. taylorandfrancis.commdpi.comnih.gov In non-small cell lung cancer (NSCLC) cell lines A549 and H460, combining methanandamide with a FAAH inhibitor enhanced its anti-proliferative effects. oncotarget.com
C2C12 Myoblasts: Murine C2C12 myoblasts are a valuable model for studying the effects of methanandamide on skeletal muscle. researchgate.netmdpi.comnih.gov Research using these cells has explored the interplay between the endocannabinoid system and other signaling molecules, such as sphingosine (B13886) 1-phosphate (S1P). mdpi.comnih.gov Studies have also investigated the impact of methanandamide on mitochondrial function in these cells. researchgate.netmdpi.comnih.gov
Primary Neurons: While less detailed in the provided context, primary neurons are essential for studying the direct effects of methanandamide on the central nervous system, independent of systemic influences.
Table 1: Effects of Methanandamide on Different Cell Lines
| Cell Line | Model For | Key Findings | Citations |
| HEK293 | Receptor binding, ion channel modulation | Used to express cannabinoid receptors for binding assays and to study the blockade of TASK1/TASK3 channels. | youtube.comnih.govnih.govnih.gov |
| hPdLCs | Periodontal inflammation | Inhibits LPS-induced pro-inflammatory cytokine production (IL-6, IL-8, MCP-1) at 10 μM; inhibits proliferation at 30 μM. | nih.govnih.govresearchgate.netamazonaws.com |
| Cancer Cells | Cancer biology | Induces apoptosis in various cancer cell lines including cervical, lung, prostate, and mantle cell lymphoma. | taylorandfrancis.commdpi.comnih.govoncotarget.com |
| C2C12 | Skeletal muscle biology | Investigates interactions with other signaling systems (e.g., S1P) and effects on mitochondrial function. | researchgate.netmdpi.comnih.gov |
Receptor Binding and Functional Assays
These assays are critical for characterizing the interaction of methanandamide with its target receptors.
Receptor Binding Assays: Competitive ligand-binding assays are a standard method to determine the affinity of methanandamide for cannabinoid receptors. These assays often use radiolabeled cannabinoid ligands, such as [³H]CP55940 or [³H]SR141716A, and membrane preparations from cells or tissues expressing the receptor of interest. capes.gov.br The (R)-(+)-isomer of methanandamide shows a significantly higher affinity for CB1 receptors compared to the (S)-(–)-isomer. news-medical.net
GTPγS Binding Assays: This functional assay measures the activation of G-protein-coupled receptors (GPCRs) like CB1 and CB2. researchgate.netnih.gov The binding of an agonist like methanandamide to the receptor stimulates the exchange of GDP for a non-hydrolyzable GTP analog, [³H]GTPγS, on the Gα subunit. researchgate.netnih.gov This assay has been used to demonstrate that methanandamide acts as a partial agonist at CB1 receptors, stimulating [³H]GTPγS binding to a lesser extent than full agonists like WIN55212-2. capes.gov.brnih.gov
Intracellular Calcium Assays: These assays are used to measure changes in intracellular calcium levels upon receptor activation. While not extensively detailed for methanandamide in the provided results, they are a common tool for studying GPCRs that couple to the Gq/11 pathway, leading to the release of intracellular calcium stores.
Gene and Protein Expression Analysis
These techniques are used to investigate the downstream effects of methanandamide on cellular processes.
qRT-PCR (Quantitative Real-Time Polymerase Chain Reaction): This method is employed to quantify changes in the messenger RNA (mRNA) levels of specific genes in response to methanandamide treatment. For example, qRT-PCR has been used to show that methanandamide can increase the gene expression of IL-8 in hPdLCs under basal conditions and modulate the expression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) in uterine explants. nih.govnih.gov
Western Blotting: This technique is used to detect and quantify the levels of specific proteins in cell or tissue lysates. Western blotting has been instrumental in confirming the expression of cannabinoid receptors in various cell types and in demonstrating that methanandamide treatment can lead to the induction of COX-2 protein expression in human cervical carcinoma cells and modulate the phosphorylation of signaling proteins like Akt and ERK in non-small cell lung cancer cells. nih.govoncotarget.comnih.gov
Biochemical Assays for Signaling Pathway Activation
These assays provide insights into the specific intracellular signaling cascades activated by methanandamide. For instance, studies in mantle cell lymphoma have shown that methanandamide-induced apoptosis is associated with the activation of p38 mitogen-activated protein kinase (MAPK) and the accumulation of ceramide. ki.seoncotarget.com Furthermore, in non-small cell lung cancer cells, methanandamide, in combination with a FAAH inhibitor, was shown to reduce the phosphorylation of Akt and ERK, key components of the EGF/EGFR signaling pathway. oncotarget.com
Enzymatic Hydrolysis Assays
A key characteristic of methanandamide is its resistance to enzymatic degradation, particularly by fatty acid amide hydrolase (FAAH), the primary enzyme that breaks down anandamide (B1667382). nih.govcaymanchem.com Enzymatic hydrolysis assays are used to confirm this stability. These assays typically involve incubating methanandamide with tissue homogenates (e.g., liver) or purified enzymes and measuring the rate of its degradation over time. researchgate.net For example, a scintillation proximity assay (SPA) has been developed to study the interaction of [³H]R(+)-methanandamide with FAAH, demonstrating its utility as a stable ligand for screening FAAH inhibitors. nih.gov The resistance of methanandamide to hydrolysis makes it a valuable tool for studying the effects of sustained cannabinoid receptor activation. nih.gov
In Vivo Preclinical Animal Models
In vivo studies in animal models are essential for understanding the physiological and behavioral effects of methanandamide. These studies have been conducted in various species, including mice and rats. For example, in vivo experiments have demonstrated that methanandamide possesses cannabimimetic properties, including effects on body temperature, motor activity, and pain perception. nih.govresearchgate.net In a rat model of periodontitis, long-term treatment with methanandamide was shown to attenuate the inflammatory response induced by LPS. nih.gov Furthermore, in a xenograft mouse model of mantle cell lymphoma, methanandamide treatment was found to reduce tumor burden. ki.se These preclinical models are crucial for evaluating the therapeutic potential of methanandamide for various conditions.
Rodent Models of Inflammation and Pain
Methanandamide's effects on inflammation and pain are extensively studied using various rodent models that mimic human conditions. These models are crucial for understanding the compound's mechanisms of action and therapeutic potential.
One significant area of research is in LPS-induced periodontitis . In rat models, the application of lipopolysaccharide (LPS) from bacteria like Porphyromonas gingivalis to the gingiva induces an inflammatory response characteristic of periodontal disease. mdpi.comresearchgate.netconicet.gov.arnih.gov Studies have shown that long-term topical treatment with methanandamide can significantly reduce alveolar bone loss and decrease the levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide. nih.govmdpi.com In vitro studies using human periodontal ligament cells have further demonstrated that methanandamide can inhibit the LPS-induced production of pro-inflammatory cytokines like IL-6, IL-8, and MCP-1. researchgate.netresearchgate.net
Migraine models in rats, often induced by nitroglycerin (NTG), are another important tool. researchgate.netnih.govmdpi.comarp1.com Research in these models indicates that methanandamide can attenuate the increase in calcitonin gene-related peptide (CGRP), a key molecule in migraine pathophysiology, in the plasma, trigeminal ganglia, and brainstem. nih.govmdpi.comarp1.com It also reduces the degranulation of dural mast cells, another critical event in migraine. nih.govuiowa.edu These effects appear to be mediated by different cannabinoid receptors, with CB1 receptors involved in modulating CGRP release and CB2 receptors in inhibiting mast cell degranulation. nih.gov
Hyperalgesia models , which study an increased sensitivity to pain, are also widely used. physiology.org These are often created by injecting inflammatory agents like carrageenan. physiology.org In these models, local administration of methanandamide has been shown to reduce mechanical allodynia (pain from a non-painful stimulus) and hyperalgesia. physiology.org This anti-nociceptive effect is primarily mediated by the activation of peripheral CB1 receptors. physiology.org
Table 1: Methanandamide in Rodent Models of Inflammation and Pain
| Model | Key Findings | References |
|---|
| LPS-induced periodontitis (Rats) | - Reduced alveolar bone loss.
Models of Substance Use and Reward
The role of methanandamide in the neurobiology of addiction and reward is investigated using established preclinical models.
Self-administration studies are a cornerstone of this research. In a key study, drug-naïve squirrel monkeys were shown to intravenously self-administer both anandamide and its more stable analog, methanandamide. uthscsa.edunih.govjneurosci.org This finding is significant as it directly demonstrates the reinforcing properties of these endocannabinoids, suggesting their involvement in the brain's reward pathways. nih.govjneurosci.org The reinforcing effects of both compounds were blocked by a CB1 receptor antagonist, highlighting the crucial role of this receptor in mediating their rewarding properties. nih.govjneurosci.org
Behavioral sensitization is another critical model used to study the long-term neuroadaptations that occur with repeated drug exposure. Research in rats has explored the interaction between methanandamide and psychostimulants like amphetamine. nih.govnih.gov These studies have shown that methanandamide can block both the development and the expression of behavioral sensitization to amphetamine. nih.govnih.gov For instance, when co-administered with amphetamine during the induction phase, methanandamide prevented the development of both locomotor and stereotypical sensitization. nih.govnih.gov Furthermore, a single administration of methanandamide before an amphetamine challenge in sensitized rats blocked the expression of locomotor sensitization. nih.gov In contrast, some studies in mice have reported that pre-treatment with methanandamide can elicit cross-sensitization to the stimulatory effects of methamphetamine. vfu.czagriculturejournals.cznel.edu
Table 2: Methanandamide in Models of Substance Use and Reward
| Model | Animal | Key Findings | References |
|---|
| Intravenous Self-Administration | Squirrel Monkeys | - Demonstrated reinforcing effects of methanandamide.
Neurological Disease Models
To investigate the therapeutic potential of methanandamide for neurological disorders, researchers utilize specific animal models that replicate aspects of human diseases.
A prominent model is the Chronic Relapsing Experimental Allergic Encephalomyelitis (CREAE) mouse model of multiple sclerosis. nih.govnih.govmdpi.comrealmofcaring.org This model is characterized by relapsing-remitting paralysis, spasticity, and tremor. nih.govmdpi.com Studies have demonstrated that cannabinoid receptor agonists, including methanandamide, can quantitatively ameliorate both tremor and spasticity in these mice. nih.govmdpi.commdpi.com The effects of methanandamide on spasticity were found to be mediated by the CB1 receptor. realmofcaring.org The worsening of these symptoms after the administration of CB1 receptor antagonists suggests that the endogenous cannabinoid system is tonically active in controlling these motor deficits. nih.gov
Table 3: Methanandamide in Neurological Disease Models
| Model | Animal | Key Findings | References |
|---|
| CREAE Mice (Multiple Sclerosis) | Mice | - Ameliorated tremor and spasticity.
Cancer Xenograft Models
The anti-cancer properties of methanandamide are often evaluated using cancer xenograft models . In these models, human cancer cells are implanted into immunodeficient mice, allowing the tumor to grow.
Research has focused on prostate cancer, using cell lines like PC-3. nih.govnih.gov In vitro studies have shown that R(+)-Methanandamide exerts anti-proliferative effects on PC-3 cells. nih.gov This effect was linked to the CB2 receptor, as it could be reversed by a CB2 receptor antagonist and by silencing the CB2 receptor. nih.gov While direct in vivo studies with methanandamide in these xenograft models are part of the broader research context, studies with other CB2 agonists like JWH-015 have shown a significant reduction in tumor growth in mice bearing prostate cancer xenografts. nih.govnih.gov This provides a strong rationale for the therapeutic potential of CB2-targeting compounds like methanandamide in cancer treatment.
Table 4: Methanandamide in Cancer Xenograft Models
| Model | Cancer Type | Key Findings | References |
|---|
| Prostate Cancer Xenograft (Nude Mice) | Prostate (PC-3 cells) | - In vitro, R(+)-Methanandamide showed anti-proliferative effects mediated by the CB2 receptor.
Gastrointestinal and Ocular Animal Models
Methanandamide's effects on the gastrointestinal and ocular systems are explored in various animal models.
In the context of gastrointestinal inflammation , models of colitis are utilized. frontiersin.org While direct studies with methanandamide are part of a larger body of research on endocannabinoids, studies using mouse models with genetic variations that increase anandamide levels have shed light on the anti-inflammatory role of the endocannabinoid system in the gut. frontiersin.org For instance, mice with a SNP in the FAAH gene, which leads to higher anandamide levels, are used to investigate the effects on gut inflammation. frontiersin.org
In ocular models , the bovine retina is used to study neuroprotective effects against oxidative stress. One study found that methanandamide can prevent hydrogen peroxide-induced oxidative stress in the isolated bovine retina. researchgate.net This neuroprotective action was partially dependent on the activation of CB1 receptors. researchgate.net
Table 5: Methanandamide in Gastrointestinal and Ocular Animal Models
| Model | System | Key Findings | References |
|---|---|---|---|
| Colitis Models (Mice) | Gastrointestinal | - Research on related endocannabinoids suggests an anti-inflammatory role for the endocannabinoid system in the gut. | frontiersin.org |
| Isolated Bovine Retina | Ocular | - Prevented hydrogen peroxide-induced oxidative stress.
Synthetic Methodologies for Methanandamide and its Derivatives
Stereoselective Synthesis of (R)-Methanandamide
The synthesis of the specific (R)-enantiomer of methanandamide is crucial for research, as it is a potent and selective CB1 receptor agonist. The development of stereoselective synthetic routes allows for the production of this specific isomer, which is more stable than its endogenous counterpart, anandamide. acs.org The methodologies for synthesizing (R)-Methanandamide are designed to control the stereochemistry at the chiral center, ensuring the desired biological activity. This targeted synthesis has been instrumental in allowing for detailed pharmacological studies of its effects in various preclinical models, including those for pain and substance use. agriculturejournals.cznih.gov
Future Directions in Methanandamide Research
Elucidation of Novel Receptor Targets and Off-Target Effects
While methanandamide is well-known as a stable analog of anandamide (B1667382) with high affinity for the cannabinoid receptors CB1 and CB2, future research is increasingly focused on identifying and characterizing its interactions with other molecular targets. nih.govtaylorandfrancis.com The understanding that the biological effects of methanandamide are not mediated exclusively by CB1 and CB2 receptors has opened new avenues for investigation. nih.govresearchgate.net Evidence now points to several non-CB1/CB2 G protein-coupled receptors (GPCRs), ion channels, and even receptor-independent pathways that contribute to its pharmacological profile.
A significant novel target identified for methanandamide is the orphan G protein-coupled receptor GPR55. pnas.org Studies have demonstrated that methanandamide can activate GPR55, leading to an increase in intracellular calcium. pnas.org This finding is particularly important as the signaling cascade initiated by GPR55 activation is distinct from the canonical Gi/o-protein coupling of CB1 and CB2 receptors. pnas.orgmdpi.com Another critical non-cannabinoid receptor target is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor. researchgate.net Methanandamide has been shown to activate TRPV1 receptors, contributing to cardiovascular effects such as hypotension and bradycardia. researchgate.netresearchgate.net
Furthermore, some of the effects of methanandamide appear to be independent of any specific receptor. For instance, research has shown that methanandamide can promote the growth of certain cell lines through a cannabinoid receptor-independent pathway that involves the stimulation of mitogen-activated protein (MAP) kinase activity. nih.gov In some experimental models, such as in studies of rat gastric arteries, the vasorelaxant effects of methanandamide could not be blocked by antagonists for CB1, CB2, or TRPV1 receptors, strongly suggesting the existence of yet another unidentified target or mechanism. researchgate.net The exploration of these "off-target" effects is crucial, as they may be responsible for some of the compound's therapeutic actions or side effects, and a clearer understanding will aid in the development of more specific therapeutic agents. nih.gov
Comprehensive Mapping of Intracellular Signaling Networks
The future of methanandamide research hinges on a more complete understanding of the complex intracellular signaling networks it modulates. Beyond simple receptor activation, there is a need to map the downstream cascades, their interactions, and how these networks differ across various cell types and physiological states. Methanandamide is known to activate multiple, sometimes opposing, signaling pathways even through a single receptor.
Activation of the canonical CB1 receptor by methanandamide initiates several signaling events. This includes the well-established pertussis toxin-sensitive inhibition of adenylyl cyclase through Gi/o proteins, but also the activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways, which are involved in regulating neuronal survival. mdpi.comnih.govnih.gov In some neuronal cells, methanandamide has been shown to induce a biphasic and sustained activation of ERK1/2, a key MAPK, through a sequential process involving Gq proteins, phospholipase C (PLC), and protein kinase C (PKC). nih.gov This highlights the ability of a single ligand to trigger diverse downstream effects.
The signaling pathways for novel methanandamide targets are also a key area of future research. The activation of GPR55, for example, triggers a distinct pathway involving Gq and G12 proteins, which in turn activates RhoA and phospholipase C, leading to the release of calcium from intracellular stores. pnas.org This GPR55-mediated signaling is entirely different from the primary pathways associated with CB1/CB2 receptors. pnas.org Moreover, research on gastric vagal afferents has revealed that the modulatory effect of methanandamide is dependent on the nutritional status of the animal, switching between inhibitory (via PKA) and excitatory (via PKC) pathways. researchgate.net This context-dependent signaling underscores the complexity of methanandamide's actions. Future work must aim to create a comprehensive map of these signaling networks, identifying key nodes of convergence and divergence, and exploring the concept of "biased signaling," where a ligand can preferentially activate one pathway over another at the same receptor. mdpi.com
Advanced In Vivo Pharmacological Characterization in Disease Models
While methanandamide has been characterized in several basic in vivo models, demonstrating effects like hypothermia, antinociception, and reduced motor activity, future research requires more sophisticated pharmacological studies in a wider array of complex disease models. nih.gov This will be essential for translating basic scientific findings into potential therapeutic applications.
Recent studies have begun to explore the effects of methanandamide in specific disease contexts. In a rat model of substance abuse, methanandamide was found to attenuate cocaine-induced hyperthermia through a mechanism involving both cannabinoid CB1 and dopamine (B1211576) D2 receptors. nih.gov In a model for inflammatory conditions, long-term topical application of methanandamide was shown to reduce bone loss and inflammation in rats with ligature-induced periodontitis, in part by inhibiting the release of tumor necrosis factor-alpha (TNFα). conicet.gov.ar These findings suggest its potential as an anti-inflammatory and neuro-modulatory agent.
However, the role of methanandamide is not always straightforwardly therapeutic. In a mouse model of endometriosis, methanandamide administration contributed to the development of ectopic lesions, indicating a complex and potentially detrimental role in certain gynecological disorders. mdpi.com In behavioral models, while microinjection into the prefrontal cortex produced anxiolytic effects in rats, systemic administration was found to reduce social play behavior, an effect mediated by CB1 receptors. dovepress.comnih.gov This highlights the need to understand its effects on complex behaviors and psychiatric conditions more thoroughly. Future in vivo studies should focus on chronic disease models, utilize advanced behavioral testing, and investigate the compound's effects in genetically modified animals to dissect the precise role of its various receptor targets in a given pathophysiology.
Development of Highly Selective Methanandamide Analogs for Specific Receptor Pathways
Methanandamide itself is a first-generation analog of anandamide, synthesized to have greater metabolic stability and a higher affinity for the CB1 receptor. nih.govnih.gov The development of this compound was a critical step, but the future of the field lies in creating a new generation of highly selective analogs designed for specific, and often novel, receptor pathways. The goal is to separate the diverse effects of methanandamide to either enhance a desired therapeutic action or eliminate an unwanted side effect.
The process of developing such analogs is guided by detailed structure-activity relationship (SAR) studies. Research has explored how modifying the chemical structure of anandamide, particularly the ethanolamido headgroup, can dramatically alter receptor affinity and resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH). acs.org For example, introducing a methyl group at certain positions can vastly improve biochemical stability. acs.org This knowledge is the foundation for designing new molecules with tailored pharmacological profiles.
Future development will likely focus on two key areas:
Receptor-Specific Analogs : Moving beyond simple CB1/CB2 selectivity, the aim is to develop compounds that are highly selective for novel targets like GPR55 or specific TRPV channels. This would allow researchers to probe the physiological function of these receptors in isolation.
Pathway-Selective ("Biased") Agonists : A more sophisticated approach is to design "biased" ligands. These molecules would bind to a single receptor, such as CB1, but preferentially activate only a subset of its downstream signaling pathways (e.g., activating the PI3K/Akt pathway without strongly affecting adenylyl cyclase). This could, in theory, separate the therapeutic effects of cannabinoids from their psychoactive or other undesirable effects.
Several analogs have already been developed to probe the endocannabinoid system, each with different properties that inform future design.
| Analog Name | Key Feature / Selectivity | Reference |
|---|---|---|
| (R)-Methanandamide | CB1 selective agonist; resistant to FAAH hydrolysis. | nih.govnih.gov |
| Arachidonyl-2'-chloroethylamide (ACEA) | CB1 selective agonist. | guidetopharmacology.orgnih.gov |
| Arachidonylcyclopropylamide (ACPA) | CB1 selective agonist. | guidetopharmacology.org |
| Arvanil | Hybrid molecule with activity at CB1 and TRPV1 receptors. | ecu.edu |
Integration of Multi-Omics Approaches in Mechanistic Studies
To achieve a true systems-level understanding of methanandamide's biological effects, future research must integrate multi-omics approaches. mdpi.com Methodologies such as genomics, transcriptomics, proteomics, and metabolomics offer an unbiased, high-throughput way to analyze the global changes that occur within a biological system in response to the compound. frontiersin.org While single-pathway studies have been invaluable, they cannot capture the full complexity of the molecular perturbations induced by methanandamide. mdpi.com
The application of multi-omics can address several key questions:
Transcriptomics (RNA-seq) can identify the full spectrum of genes whose expression is either up- or down-regulated by methanandamide in different tissues or disease states. This could reveal novel pathways and cellular processes affected by the compound.
Proteomics can be used to map the protein-protein interaction networks that are modified by methanandamide signaling and identify post-translational modifications that are critical for signal transduction.
Metabolomics can provide a snapshot of the metabolic state of cells or tissues, revealing how methanandamide alters cellular energy and lipid metabolism. This is particularly relevant given that endocannabinoids are themselves lipid mediators. mdpi.com
By integrating these different layers of biological information, researchers can construct comprehensive models of methanandamide's mechanism of action. frontiersin.org For example, combining transcriptomic and proteomic data could link changes in gene expression to alterations in signaling protein abundance and activity. Adding metabolomic data could then connect these changes to functional shifts in cellular metabolism. This integrative approach is essential for identifying novel biomarkers of drug response, understanding the molecular basis of its therapeutic effects and side effects, and ultimately for the development of personalized medicine strategies targeting the endocannabinoid system. frontiersin.orgmdpi.com
Q & A
Q. What methodologies are recommended to confirm the structural integrity of Methanandamide in experimental setups?
To verify the structural integrity of Methanandamide, researchers should employ a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for precise molecular characterization. These techniques allow for the identification of functional groups, stereochemistry, and purity. Synthesis validation is critical to ensure reproducibility, as demonstrated in the original isolation and structural determination of anandamide, its endogenous analog . Additionally, chromatographic methods (e.g., HPLC) can assess purity levels, while elemental analysis confirms stoichiometric composition.
Q. What experimental assays are standard for determining Methanandamide’s affinity for cannabinoid receptors?
Competitive ligand-binding assays using radiolabeled cannabinoid probes (e.g., [³H]-CP55940) are widely used. Synaptosomal membrane preparations from model systems (e.g., rodent brain tissue) are incubated with Methanandamide and the radioligand, followed by filtration to separate bound and free ligands. Data analysis via Scatchard plots or nonlinear regression quantifies binding affinity (Kd) and inhibition constants (Ki). Functional assays, such as the mouse vas deferens twitch response , can corroborate receptor activity by measuring concentration-dependent inhibition of electrically evoked contractions, a hallmark of cannabinoid agonists .
Q. How should researchers design dose-response studies to evaluate Methanandamide’s pharmacological effects?
Dose-response studies require:
- Logarithmic concentration ranges (e.g., 1 nM–10 µM) to capture EC50/IC50 values.
- Control groups (vehicle-only and reference agonists/antagonists like WIN55,212-2 or SR141716A).
- Endpoint validation : For in vitro studies, use calcium imaging or cAMP assays; for in vivo, employ behavioral paradigms (e.g., catalepsy tests).
- Statistical power analysis to determine sample sizes, ensuring reproducibility across replicates. Reference compounds and blinded data collection minimize bias .
Advanced Research Questions
Q. How does Methanandamide modulate COX-2 expression and prostaglandin synthesis in neural cells?
In H4 human glioma cells, R(+)-Methanandamide upregulates COX-2 mRNA and protein expression via cannabinoid receptor-mediated pathways, leading to increased prostaglandin E2 (PGE2) synthesis. Methodologies include:
- RT-qPCR for mRNA quantification.
- Western blotting with COX-2-specific antibodies.
- ELISA to measure PGE2 levels.
- Pharmacological inhibition (e.g., NS-398, a COX-2 inhibitor) to confirm pathway specificity. Researchers must account for cell-type variability and receptor subtype contributions (CB1 vs. CB2) when interpreting results .
Q. How can contradictory findings on Methanandamide’s neuroprotective vs. pro-inflammatory effects be resolved?
Contradictions often arise from differences in experimental models (e.g., primary neurons vs. immortalized cell lines) or dosage regimes . To address this:
- Conduct systematic reviews to identify confounding variables (e.g., oxidative stress conditions, co-treatment with cytokines).
- Perform dose-response meta-analyses to distinguish biphasic effects.
- Use conditional knockout models (e.g., CB1⁻/⁻ mice) to isolate receptor-specific mechanisms.
- Validate findings across multiple assays (e.g., combining lipidomics with cytokine profiling) .
Q. What advanced techniques are suitable for studying Methanandamide’s impact on synaptic plasticity?
- Electrophysiology : Patch-clamp recordings in brain slices to assess long-term potentiation (LTP) or depression (LTD).
- Two-photon microscopy : Visualize dendritic spine dynamics in real time.
- Optogenetic tools : Combine Methanandamide treatment with channelrhodopsin activation to dissect circuit-specific effects.
- Metabolomics : Profile endocannabinoid analogs (e.g., 2-AG) and downstream lipid mediators .
Q. How can researchers integrate behavioral assays with molecular analyses in Methanandamide studies?
Adopt a mixed-methods approach :
- Behavioral tests : Rotarod for motor coordination, elevated plus maze for anxiety-like behavior.
- Post-hoc tissue analysis : Immunohistochemistry (IHC) for receptor localization or microdialysis to measure neurotransmitter release.
- Transcriptomic profiling : RNA-seq on dissected brain regions (e.g., hippocampus) to link behavioral outcomes with gene expression changes. Ensure temporal alignment between treatment administration and endpoint measurements .
Q. What statistical frameworks are optimal for analyzing Methanandamide’s dose-dependent effects?
- Nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50.
- ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons.
- Bayesian hierarchical models to account for inter-study variability in meta-analyses.
- Power analysis during experimental design to minimize Type II errors. Open-source tools like R/Bioconductor or GraphPad Prism are recommended .
Q. How should researchers address ethical considerations in preclinical Methanandamide studies?
- IACUC protocols : Justify animal use, minimize sample sizes, and employ humane endpoints.
- Data transparency : Share raw datasets and analysis pipelines via repositories like Figshare or Zenodo.
- Conflict of interest disclosures : Declare funding sources or institutional biases. Reference guidelines from institutional review boards (IRBs) and journals like Nature Neuroscience .
Q. What strategies ensure reproducibility in Methanandamide synthesis and experimental replication?
- Detailed synthetic protocols : Report reaction conditions (temperature, catalysts), purification steps, and yield percentages.
- Batch-to-batch validation : Use NMR and MS for each synthesis batch.
- Open protocols : Platforms like Protocols.io enhance transparency.
- Collaborative replication : Partner with independent labs to verify key findings, as emphasized in multi-institutional studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
